molecular formula C25H22F4N6O2 B1139430 gamma-Secretase modulator 2 CAS No. 1093978-89-2

gamma-Secretase modulator 2

Cat. No. B1139430
CAS RN: 1093978-89-2
M. Wt: 514.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Gamma-Secretase modulator 2 is a potent and selective γ-secretase modulator used for the treatment of Alzheimer’s disease . It selectively attenuates the production of Aβ (1-42), which is associated with the deposition of Aβ in the brain .


Synthesis Analysis

The synthesis of gamma-Secretase modulator 2 involves complex chemical reactions. The molecular basis of this modulation remains unknown . The structure includes all helix side chains, loops, the maturation cleavage into N- and C-terminal fragments required for activity, a membrane, and other features missing in the cryo-electron microscopy structures .


Molecular Structure Analysis

The molecular structure of gamma-Secretase modulator 2 is complex. The structure importantly includes all helix side chains, loops, the maturation cleavage into N- and C-terminal fragments required for activity, a membrane, and other features missing in the cryo-electron microscopy structures . The structure and two conformational states of the γ-secretase complex were evaluated .


Chemical Reactions Analysis

The chemical reactions involved in the action of gamma-Secretase modulator 2 are complex. The γ-secretase is a membrane protease complex that catalyzes the cleavage of the amyloid precursor protein to produce the infamous Aβ peptides involved in Alzheimer’s disease (AD) . The γ-secretase modulator is modulation of the action of γ-secretase so as to selectively attenuate production of Aβ (1-42) and hence find use in treatment or prevention of diseases associated with deposition of Aβ in the brain .


Physical And Chemical Properties Analysis

The physical and chemical properties of gamma-Secretase modulator 2 are defined by several factors. These include the number of hydrogen-bond acceptor sites, the topology of the drug, the dehydration energy, and the binding energy to γ-secretase .

Mechanism of Action

Future Directions

The future directions for gamma-Secretase modulator 2 are promising. A Phase II study to investigate safety, tolerability, PK, and PD of RG6289 is scheduled for 2024 and doses were selected using PK-PD model simulations . The recent clinical trial results from anti-Aβ antibodies provide evidence that Aβ is a valid therapeutic target for AD .

properties

IUPAC Name

6-fluoro-3-[4-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]triazol-1-yl]-1-(2,2,2-trifluoroethyl)-4,5-dihydro-3H-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F4N6O2/c1-15-11-33(14-30-15)21-8-6-16(10-23(21)37-2)19-12-35(32-31-19)22-9-7-17-18(26)4-3-5-20(17)34(24(22)36)13-25(27,28)29/h3-6,8,10-12,14,22H,7,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHNBILIYONQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C3=CN(N=N3)C4CCC5=C(C=CC=C5F)N(C4=O)CC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F4N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732149
Record name 6-Fluoro-3-{4-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-1-(2,2,2-trifluoroethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

gamma-Secretase modulator 2

CAS RN

1093978-89-2
Record name 6-Fluoro-3-{4-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-1,2,3-triazol-1-yl}-1-(2,2,2-trifluoroethyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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